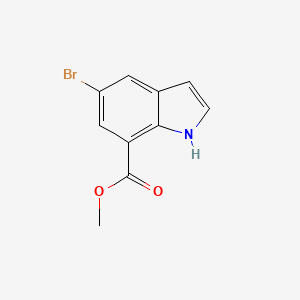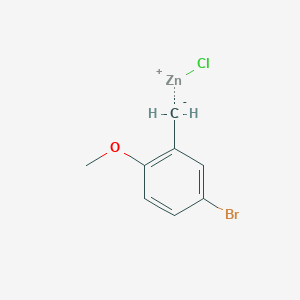
Potassium trans-styryltrifluoroborate
Descripción general
Descripción
Potassium trans-beta-styryltrifluoroborate is a crystalline powder . It is used as a reactant for Suzuki-Miyaura cross-coupling, in enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, in metal-free chlorodeboronation reactions, in preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and in preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of Potassium trans-styryltrifluoroborate is C6H5(CH)2BF3K . Its molecular weight is 210.05 . The InChI key is NONAUTDEFRJJII-UHDJGPCESA-N .Chemical Reactions Analysis
Potassium trans-beta-styryltrifluoroborate is used in several chemical reactions. These include Suzuki-Miyaura cross-coupling, enantioselective total synthesis of naseseazines A and B via regioselective Friedel-Crafts based arylative dimerization, metal-free chlorodeboronation reactions, preparation of aryl ketones via Lewis acid-catalyzed nucleophilic substitution, and preparation of Weinreb amides by palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Potassium trans-beta-styryltrifluoroborate is a white crystalline powder . It is soluble in water . The elemental analysis shows B: 5.04-5.25% (Theory 5.14%), H: 3.29-3.43% (Theory 3.35%), K: 18.24-18.98% (Theory 18.61%) .Aplicaciones Científicas De Investigación
Lewis Acid Promoted Reactions
- Potassium styryltrifluoroborates react with α,α-dichlorinated aldimines in the presence of Lewis acids to yield functionalized propargylamines and allylamines. This modified Petasis reaction demonstrates the compound's utility in creating new stable classes of molecules (Stas & Tehrani, 2007).
Catalysis and Cross-Coupling Reactions
- Potassium styryltrifluoroborates have been used in cross-coupling reactions with amides using a Cu-Pd dual catalyst system, leading to high yields of amide styrylation products (Al-Masum, Islam & Shaban, 2017).
- A palladium-catalyzed cross-coupling of potassium styryltrifluoroborates and sodium nitrite yields styryl nitrites. This method provides an innovative approach for nitration protocols (Al-Masum, Saleh & Islam, 2013).
Synthesis and Characterization
- The synthesis and spectroscopic characterization of potassium polyfluoroalken-1-yltrifluoroborates, including potassium trans-styryltrifluoroborate, have been explored. These studies are crucial for understanding the properties and potential applications of these compounds (Frohn & Bardin, 2001).
Application in Organic Chemistry
- This compound has been used in the stereoselective synthesis of dihydropyranones, tetrahydropyranones, and functionalized 1,4-dicarbonyl compounds under transition-metal-free conditions (Roscales, Ortega & Csákÿ, 2018).
- It is also involved in the Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates, demonstrating its versatility in organic synthesis (Molander & Rivero, 2002).
Novel Synthetic Routes
- A novel route for the synthesis of potassium 1-(benzyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes and their subsequent conversion has been developed, enabling access to protected secondary alcohols (Molander & Wisniewski, 2012).
Safety and Hazards
Potassium trans-beta-styryltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .
Propiedades
IUPAC Name |
potassium;trifluoro-[(E)-2-phenylethenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h1-7H;/q-1;+1/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAUTDEFRJJII-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635396 | |
| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201852-49-5 | |
| Record name | Potassium trifluoro[(E)-2-phenylethenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trans-styryltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















